molecular formula C15H9Cl2F2NO B14231607 2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-difluorophenyl)- CAS No. 560104-96-3

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-difluorophenyl)-

Cat. No.: B14231607
CAS No.: 560104-96-3
M. Wt: 328.1 g/mol
InChI Key: VSPVZPQLTYIYKJ-UHFFFAOYSA-N
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Description

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-difluorophenyl)- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of both dichlorophenyl and difluorophenyl groups attached to the propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-difluorophenyl)- typically involves the reaction of 3,4-dichloroaniline with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a dehydration reaction to form the propenamide structure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-difluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-difluorophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-
  • **2-Propenamide, 3-(3,4-difluorophenyl)-N-(3,4-difluorophenyl)-
  • **2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-

Uniqueness

The unique combination of dichlorophenyl and difluorophenyl groups in 2-Propenamide, 3-(3,4-dichlorophenyl)-N-(3,4-difluorophenyl)- imparts distinct chemical and physical properties

Properties

CAS No.

560104-96-3

Molecular Formula

C15H9Cl2F2NO

Molecular Weight

328.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-N-(3,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H9Cl2F2NO/c16-11-4-1-9(7-12(11)17)2-6-15(21)20-10-3-5-13(18)14(19)8-10/h1-8H,(H,20,21)

InChI Key

VSPVZPQLTYIYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=CC(=C(C=C2)F)F)Cl)Cl

Origin of Product

United States

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